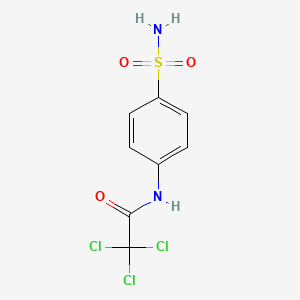
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, featuring a sulfonamide group attached to a phenyl ring, which is further substituted with a trichloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- typically involves the reaction of 4-aminobenzenesulfonamide with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The trichloromethyl group can be reduced to form corresponding methyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a dihydrofolate reductase (DHFR) inhibitor, which is important in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it useful in antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(aminosulfonyl)phenyl)acetamide
- N-(4-(aminosulfonyl)phenyl)ethylacetamide
- N-(4-(aminosulfonyl)phenyl)propionamide
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
22795-59-1 |
|---|---|
Formule moléculaire |
C8H7Cl3N2O3S |
Poids moléculaire |
317.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)13-5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
Clé InChI |
UVSDXEXYSKIAKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



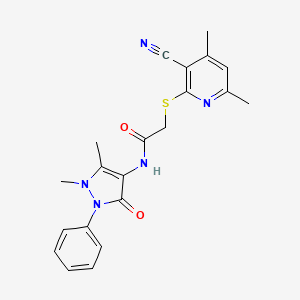
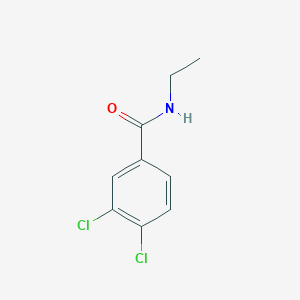
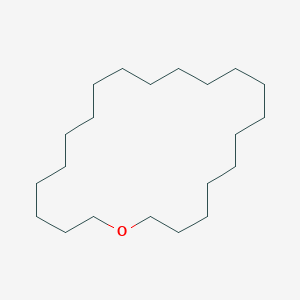
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
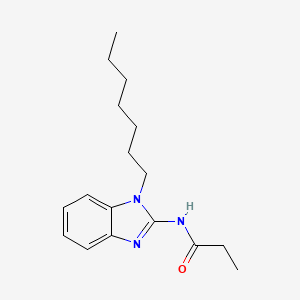
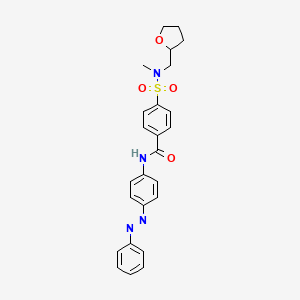
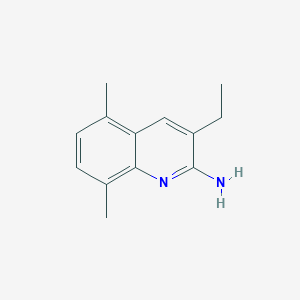
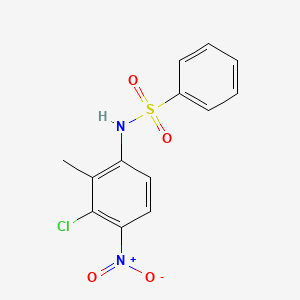

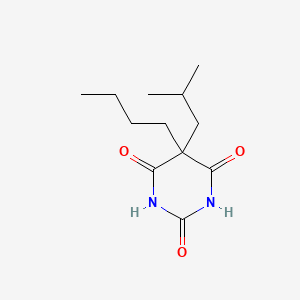
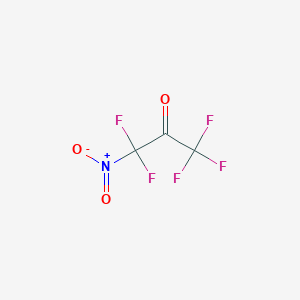
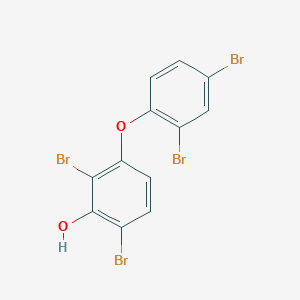
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
